
N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride
説明
“N-(2-Aminoethyl)biotinamide hydrochloride” is a substituted biotin used for intracellular labeling and neuronal tracing studies . It’s a synthetic compound with a molecular weight of 322.85 and is soluble in water and DMSO .
Molecular Structure Analysis
The molecular formula for “N-(2-Aminoethyl)maleimide Hydrochloride” is C6H8N2O2·HCl, with a molecular weight of 176.60 .
Physical and Chemical Properties Analysis
“N-(2-Aminoethyl)maleimide Hydrochloride” is a solid at 20°C, and it’s sensitive to air and moisture . It has a melting point of 163°C and is soluble in methanol .
科学的研究の応用
Chemical Synthesis and Compounds
- Synthesis Processes: N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride and its derivatives have been synthesized through various chemical processes. For example, a study describes the synthesis of similar compounds like N-[4-(2-dimethylaminoethoxy)benzyl-α-14C]-3,4,5-trimethoxybenzamide hydrochloride and N-[4-(2-methylaminoethoxy)benzyl-α-14C]-3,4-diethoxybenzamide hydrochloride, which are anti-emetic compounds (Wineholt et al., 1970).
- Derivatives and Analogs: Several derivatives of this compound have been synthesized and evaluated for various applications. For instance, a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized, including N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride, which exhibited significant anti-ulcer activity (Hosokami et al., 1992).
Pharmaceutical and Biological Research
- Drug Interactions and Pharmacological Effects: Research has been conducted on the stimulatory action of compounds like itopride hydrochloride, a gastroprokinetic agent, on colonic motor activity. Itopride, chemically similar to this compound, shows different effects from other benzamides like cisapride hydrate and mosapride citrate (Tsubouchi et al., 2003).
- Molecular and Chemical Properties: Studies have investigated the molar refraction and polarizability of compounds like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, which have antiemetic and parasympathomimetic activity. These studies provide insights into the polarizability effects and molecular interactions of similar compounds (Sawale et al., 2016).
Environmental and Material Science
- Adsorbent Applications: N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated hydrous zirconium oxide was used as an adsorbent for the removal of Ni(II) from aqueous solutions, showcasing the potential environmental applications of derivatives of this compound (Rahman & Nasir, 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-aminoethyl)-3,4-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-15-9-4-3-8(7-10(9)16-2)11(14)13-6-5-12;/h3-4,7H,5-6,12H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHXBGRANGETSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


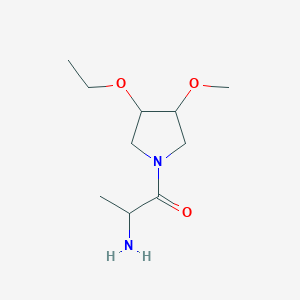
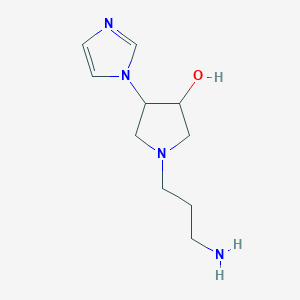
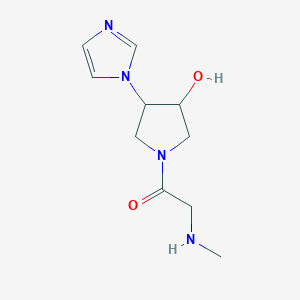

![3-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1478004.png)
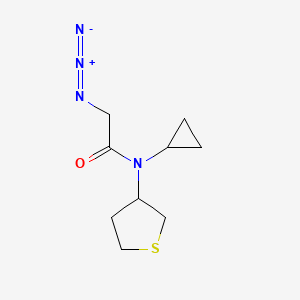

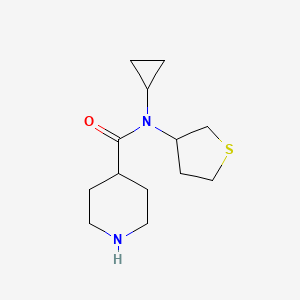
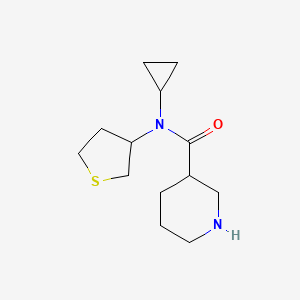
![9-Methoxy-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1478015.png)
![3-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1478016.png)

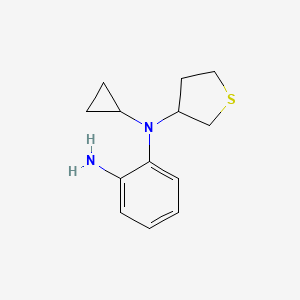
![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1478020.png)
